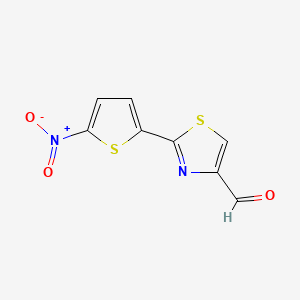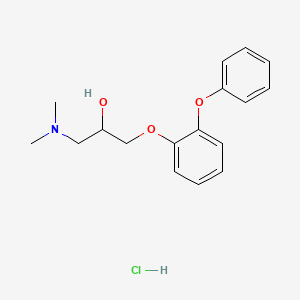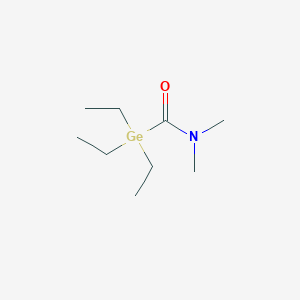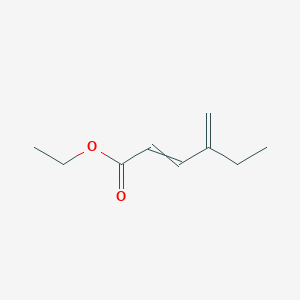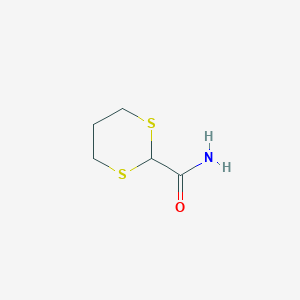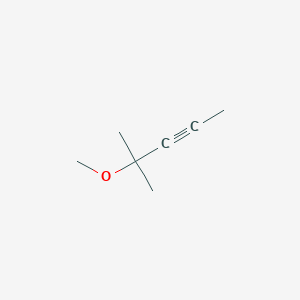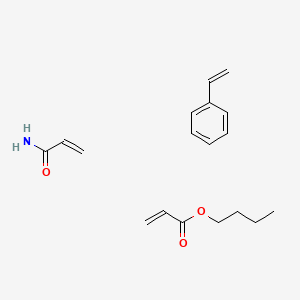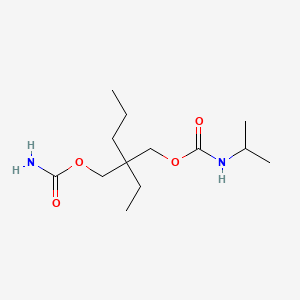
2-Ethyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate is a chemical compound known for its muscle relaxant properties. It is a prodrug that is metabolized to carisoprodol, which has a high affinity for the neuronal death receptor, TNFRSF25, and can cause neuronal death in vitro . This compound is used in various applications, including pharmaceuticals, due to its sedative and muscle relaxant effects.
Preparation Methods
The synthesis of 2-Ethyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate involves several steps. One common method is the aldol addition followed by hydrogenation. Another approach is the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . These methods are used to produce the compound on an industrial scale, ensuring high purity and yield.
Chemical Reactions Analysis
2-Ethyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, formaldehyde, and other oxidizing or reducing agents. The major products formed from these reactions are typically derivatives of the original compound, which retain its muscle relaxant properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor to other compounds with similar properties. In biology and medicine, it is studied for its effects on muscle relaxation and its potential use in treating conditions associated with muscle spasms . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 2-Ethyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate involves its metabolism to carisoprodol, which acts as a centrally acting muscle relaxant. The exact mechanism is not completely understood, but it is believed to be related to its sedative actions and its interaction with the neuronal death receptor, TNFRSF25 . This interaction leads to muscle relaxation and sedation without significantly affecting other autonomic functions .
Comparison with Similar Compounds
2-Ethyl-2-propyl-1,3-propanediol carbamate isopropylcarbamate is similar to other compounds such as meprobamate, lorbamate, and tolboxane. These compounds also have muscle relaxant properties and are used in similar applications. this compound is unique due to its specific interaction with the neuronal death receptor, TNFRSF25, which gives it distinct pharmacological properties .
Properties
CAS No. |
25385-21-1 |
|---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-ethylpentyl] N-propan-2-ylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-5-7-13(6-2,8-18-11(14)16)9-19-12(17)15-10(3)4/h10H,5-9H2,1-4H3,(H2,14,16)(H,15,17) |
InChI Key |
PLZUGJMGQQVNND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)(COC(=O)N)COC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
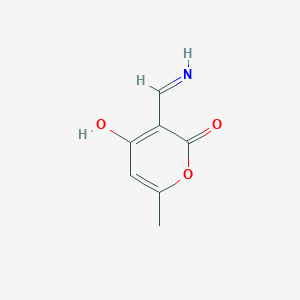
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)

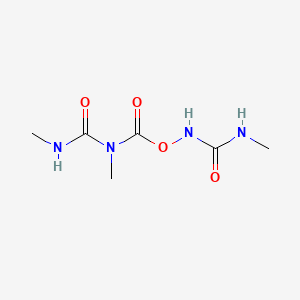
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
